
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine is a heterocyclic compound that features a unique combination of a thiadiazole ring and a chloropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine typically involves the formation of the thiadiazole ring followed by its attachment to the chloropyridazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, which is then reacted with a chloropyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloropyridazine ring allows for substitution reactions where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The chloropyridazine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,2,4-thiadiazol-5-amine: Shares the thiadiazole ring but lacks the chloropyridazine moiety.
6-Chloropyridazine: Contains the chloropyridazine ring but lacks the thiadiazole component.
Uniqueness
3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine is unique due to the combination of the thiadiazole and chloropyridazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9ClN4S |
|---|---|
Molecular Weight |
288.76 g/mol |
IUPAC Name |
3-benzyl-5-(6-chloropyridazin-3-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H9ClN4S/c14-11-7-6-10(16-17-11)13-15-12(18-19-13)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
APWDGYCXHOKZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



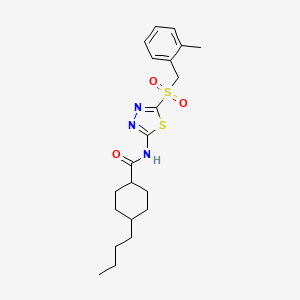
![ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B12216348.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B12216352.png)
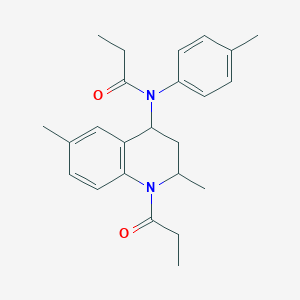
![2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216370.png)
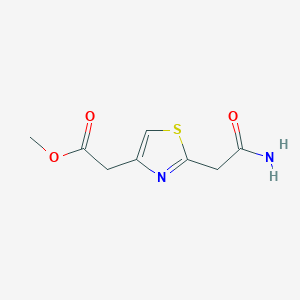
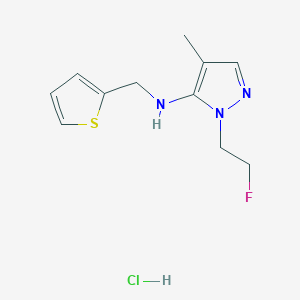

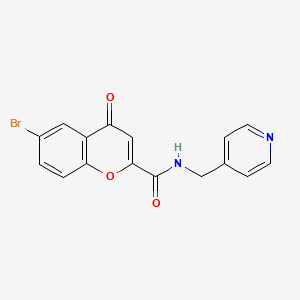
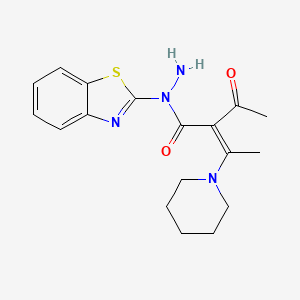

![4-[[4-[[4-(3-Chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol](/img/structure/B12216393.png)

